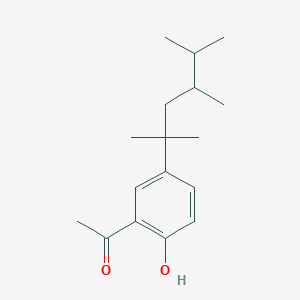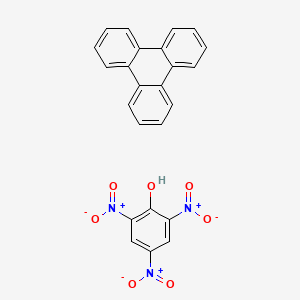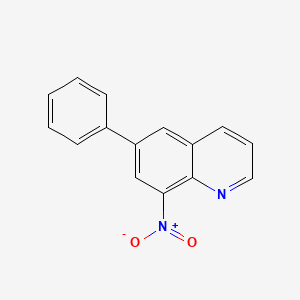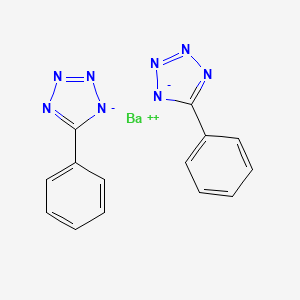
1H-Tetrazole, 5-phenyl-, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-phenyl-, barium salt is a compound that belongs to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique structural and chemical properties .
Preparation Methods
The synthesis of 1H-Tetrazole, 5-phenyl-, barium salt typically involves the reaction of 5-phenyl-1H-tetrazole with a barium salt. One common method is the reaction of 5-phenyl-1H-tetrazole with barium hydroxide in an aqueous medium. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired barium salt .
Industrial production methods for tetrazoles, including this compound, often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of lanthanum nitrate hexahydrate as a catalyst has been reported to produce high yields of tetrazole derivatives .
Chemical Reactions Analysis
1H-Tetrazole, 5-phenyl-, barium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with compounds such as amines, alcohols, and carboxylic acids.
Coordination Reactions: The tetrazole ring can coordinate with metal ions, forming complex compounds that are useful in material science and catalysis.
Common reagents used in these reactions include sodium azide, aryl halides, and various metal salts. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted tetrazoles and metal-tetrazole complexes .
Scientific Research Applications
1H-Tetrazole, 5-phenyl-, barium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-phenyl-, barium salt involves its ability to act as an electrophilic aromatic substitution reagent. It reacts with nucleophiles like amines, alcohols, and carboxylic acids, forming stable complexes . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its reactivity and stability in various chemical environments .
Comparison with Similar Compounds
1H-Tetrazole, 5-phenyl-, barium salt can be compared with other tetrazole derivatives such as:
5-Phenyl-1H-tetrazole: Similar in structure but without the barium salt component, used in coordination chemistry and as a ligand.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group, used as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions, making it valuable in material science and catalysis .
Properties
CAS No. |
55719-88-5 |
|---|---|
Molecular Formula |
C14H10BaN8 |
Molecular Weight |
427.61 g/mol |
IUPAC Name |
barium(2+);5-phenyl-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/2C7H5N4.Ba/c2*1-2-4-6(5-3-1)7-8-10-11-9-7;/h2*1-5H;/q2*-1;+2 |
InChI Key |
UWEHKQXAACULAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=N[N-]2.C1=CC=C(C=C1)C2=NN=N[N-]2.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


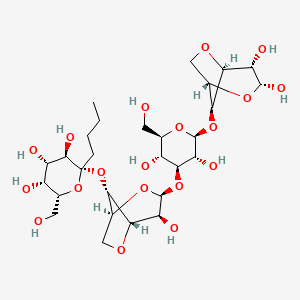
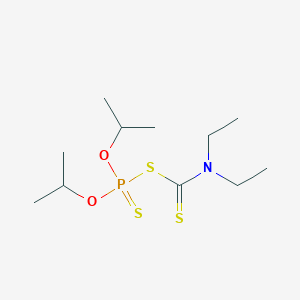
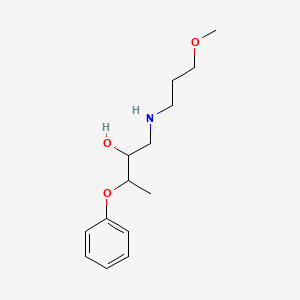
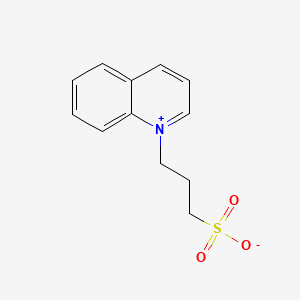


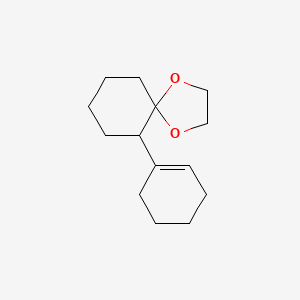

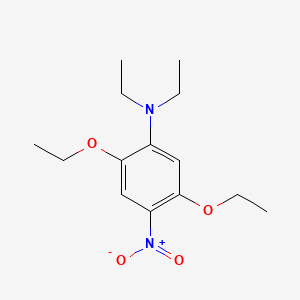

![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
